molecular formula C6H12ClNO4 B11974980 2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride

2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride

Cat. No.: B11974980
M. Wt: 197.62 g/mol
InChI Key: LZHQBPWQDUZVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride is a chemical compound with the molecular formula C6H11NO4·HCl. It is a derivative of aspartic acid, where the carboxyl group is esterified with an ethoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride typically involves the esterification of aspartic acid. The reaction is carried out by treating aspartic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce hydroxy acids.

Scientific Research Applications

2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. Its effects are mediated through the formation of intermediate compounds that interact with cellular components, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride
  • 2-Amino-4-(ethoxy(methyl)phosphoryl)butanoic acid hydrochloride
  • Aspartic acid, 4-ethyl ester

Uniqueness

2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride is unique due to its specific esterification with an ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specialized research applications where other similar compounds may not be suitable.

Biological Activity

2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.

  • Molecular Formula : C7H12ClN1O3
  • Molecular Weight : 195.63 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans10100

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cells.

Cell Line IC50 (µM)
MCF-725
HepG230
Normal Fibroblasts>100

The selectivity index indicates that the compound exhibits lower toxicity towards normal cells compared to cancer cells, highlighting its potential for further development as an anticancer drug.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on certain enzymes. Notably, it has shown promising results in inhibiting tyrosinase activity, which is crucial in melanin production and related disorders.

Enzyme Inhibition (%) at 100 µM
Tyrosinase70
Acetylcholinesterase45

This inhibition suggests potential applications in cosmetic formulations aimed at skin lightening and treatment of hyperpigmentation.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that it inhibited growth effectively, particularly against Gram-positive bacteria. Further exploration into its mechanism of action revealed disruption of bacterial cell wall synthesis.
  • Cytotoxicity Assessment :
    In a study involving human cancer cell lines, the compound was tested for cytotoxicity using the MTT assay. The findings demonstrated that it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity.
  • Tyrosinase Inhibition Mechanism :
    Research focused on understanding how this compound inhibits tyrosinase. Kinetic studies suggested that it acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate conversion.

Properties

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

IUPAC Name

2-amino-4-ethoxy-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C6H11NO4.ClH/c1-2-11-5(8)3-4(7)6(9)10;/h4H,2-3,7H2,1H3,(H,9,10);1H

InChI Key

LZHQBPWQDUZVGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)O)N.Cl

Origin of Product

United States

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